

Application Notes and Protocols for Cephapirin Stability Testing

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Compound of Interest

Compound Name: Cephapirin

Cat. No.: B15559855

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Introduction

Cephapirin is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Its stability is a critical factor that influences its therapeutic efficacy, safety, and shelf-life. Understanding the degradation kinetics and pathways of **Cephapirin** under various storage conditions is paramount for the development of stable pharmaceutical formulations. These application notes provide a summary of **Cephapirin**'s stability under different storage conditions, detailed protocols for stability testing, and a discussion of its degradation pathways.

Data Presentation: Cephapirin Stability Data

The stability of **Cephapirin** is significantly influenced by factors such as temperature, pH, and the storage medium. The following tables summarize the available quantitative data on the stability of **Cephapirin** under various conditions.

Table 1: Stability of **Cephapirin** in Solutions

Analyte	Storage Condition	Duration	Solvent/Medium	Stability/Degradation	Analytical Method
Cephapirin	22 ± 1°C	3 days	Buffered Solution (Neutral pH)	Half-life of 3 days[1]	Not Specified
Cephapirin	63°C	30 minutes	Milk	41.2% degradation	Not Specified
Cephapirin	pH 12.5	30 minutes	Aqueous Solution	85% degradation[1]	Not Specified
Cephapirin Sodium	Frozen (-20°C) for 14 days, then thawed	24 hours post-thaw	5% Dextrose or 0.9% NaCl	Retained at least 90% of initial potency[2]	Spectrophotometry[2]
Cephapirin Sodium	Room Temperature	12 hours	Reconstituted Solution	Stable	Not Specified
Cephapirin Sodium	Refrigerated (4°C)	10 days	Reconstituted Solution	Stable[3]	Not Specified

Table 2: Recommended Storage Conditions for **Cephapirin**

Formulation	Storage Temperature	Recommended Duration
Cephapirin Sodium (Dry Powder)	Room Temperature	18 months[3]
Reconstituted Cephapirin Sodium Solution	Room Temperature	12 hours[3]
Reconstituted Cephapirin Sodium Solution	4°C	10 days[3]
Frozen Reconstituted Cephapirin Sodium Solution	-15°C	Up to 60 days[3]

Experimental Protocols

A robust stability-indicating analytical method is essential for accurately assessing the degradation of **Cephapirin**. The following protocol is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Protocol: Stability-Indicating UPLC-MS/MS Method for Cephapirin

1. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Triple Quadrupole Mass Spectrometer (MS/MS)

2. Chromatographic Conditions:

- Column: XBridge C18, 100 mm x 4.6 mm, 3.5 μ m particle size[4]
- Mobile Phase A: 0.15% Formic Acid in Water[4]
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.6 mL/min[4]
- Column Temperature: 40°C[4]
- Injection Volume: 10 μ L
- Gradient Program: A suitable gradient elution should be optimized to achieve adequate separation of **Cephapirin** from its degradation products.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions for **Cephapirin**:

- Quantification: m/z 424.0 \rightarrow 292.0
- Qualification: m/z 424.0 \rightarrow 320.0

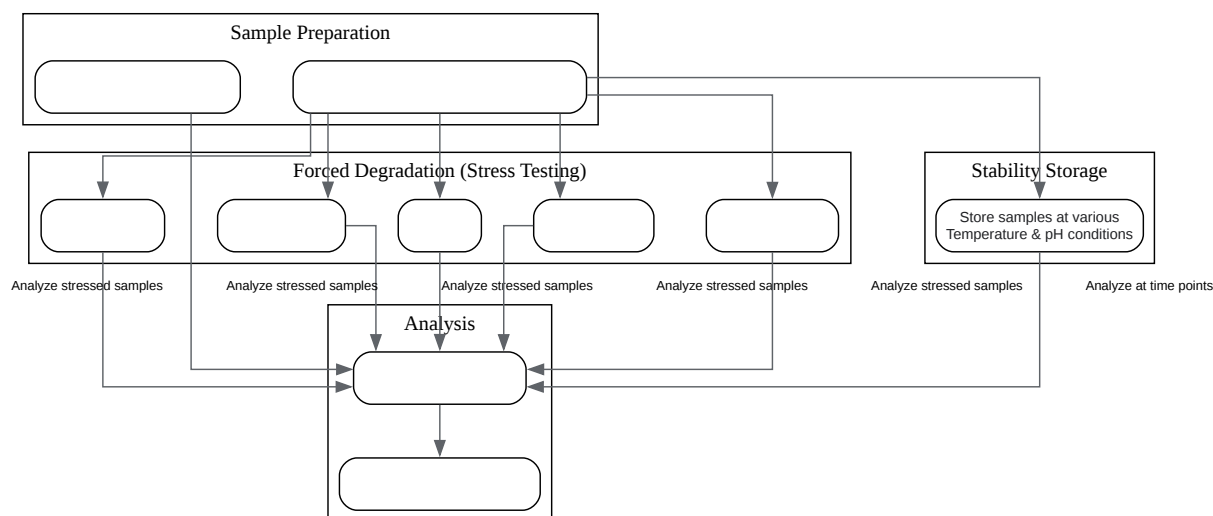
4. Sample Preparation:

- Standard Solutions: Prepare stock solutions of **Cephapirin** reference standard in a suitable solvent (e.g., methanol or water) and dilute to desired concentrations for calibration curves.
- Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, subject **Cephapirin** to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (e.g., UV light). Neutralize the acid and base-stressed samples before analysis.
- Stability Samples: Store **Cephapirin** samples under the desired storage conditions (e.g., different temperatures and pH). At specified time points, withdraw aliquots, dilute with an appropriate solvent to a suitable concentration, and analyze.

5. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cephapirin Stability Study

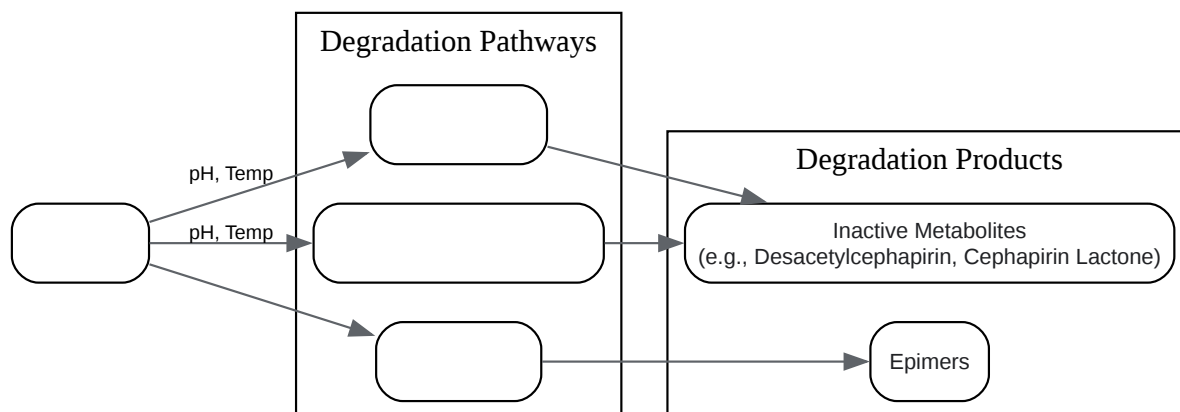


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Caption: Workflow for a comprehensive **Cephapirin** stability study.

Potential Degradation Pathways of Cephapirin

Cephalosporins, including **Cephapirin**, are known to degrade primarily through the hydrolysis of the β -lactam ring, which leads to a loss of antibacterial activity. Other potential degradation pathways include the hydrolysis of the acetoxymethyl side chain and epimerization.



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